5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
Description
5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound characterized by its bromine, fluorine, sulfur, and nitrogen atoms. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms in the ring structure. The presence of various functional groups makes it a versatile molecule in scientific research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-(2-fluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN3OS/c1-19-12-15-6-7(13)10(17-12)11(18)16-9-5-3-2-4-8(9)14/h2-6H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGZRXFWMZHJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Halogenation: Bromination of the corresponding pyrimidine derivative.
Amination: Introduction of the fluorophenyl group through nucleophilic substitution reactions.
Thiolation: Addition of the methylsulfanyl group via thiolation reactions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving:
Starting Materials: The synthesis begins with readily available starting materials such as pyrimidine derivatives.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions, including brominating agents, fluorinating agents, and thiolating agents.
Purification: The final product is purified through crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes several types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen.
Substitution: Substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Derivatives with various functional groups replacing bromine or fluorine.
Chemistry:
Synthetic Intermediate: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Catalyst: It can act as a catalyst or ligand in various chemical reactions.
Biology:
Biological Probes: Used as a probe in biological studies to understand molecular interactions.
Enzyme Inhibitors: Potential inhibitors for specific enzymes in biochemical pathways.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Anticancer Agents: Studied for its efficacy in cancer treatment.
Industry:
Material Science: Utilized in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes, receptors, and other biomolecules.
Pathways Involved: The compound may modulate signaling pathways, leading to biological effects such as enzyme inhibition or activation.
Comparison with Similar Compounds
5-bromo-N-(2-fluorophenyl)-2-furamide: Similar structure but with a furan ring instead of pyrimidine.
N-(5-Bromo-2-fluorophenyl)acetamide: Similar fluorophenyl group but with an acetamide group instead of pyrimidine.
Uniqueness:
The presence of the pyrimidine ring and the specific arrangement of functional groups make this compound unique compared to its analogs
This comprehensive overview provides a detailed understanding of 5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
5-bromo-N-(2-fluorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₁H₉BrFN₃OS
- Molecular Weight : Approximately 303.17 g/mol
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific enzymes critical for bacterial survival, similar to other pyrimidine derivatives that target MmpL3, a transporter involved in mycobacterial cell wall synthesis .
- Interference with Cellular Processes : The compound may disrupt cellular processes by altering lipid metabolism and membrane integrity, which is crucial for bacterial viability .
Biological Activity Data
The following table summarizes the biological activity of this compound based on various studies:
Case Studies
-
Antimycobacterial Activity :
A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, showing a minimum inhibitory concentration (MIC) of 2 µM. This suggests potential as a therapeutic agent in treating tuberculosis, particularly strains resistant to first-line treatments . -
Cytotoxicity Assessment :
In vitro studies on HepG2 cells indicated that while the compound exhibits cytotoxic effects (IC50 = 10 µM), this level of toxicity may be manageable within therapeutic ranges when considering its antibacterial properties . -
Mechanistic Insights :
Further investigations into the mechanism revealed that the compound disrupts lipid metabolism in bacteria, leading to reduced cell viability. This aligns with findings from related compounds that target MmpL3, emphasizing the importance of lipid biosynthesis in bacterial survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
